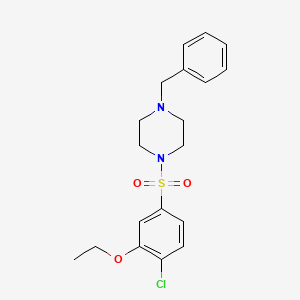
(2-pyridyldithio)-PEG2-t-butyl ester
Overview
Description
(2-pyridyldithio)-PEG2-t-butyl ester is a chemical compound that features a pyridyldithio group linked to a polyethylene glycol (PEG) chain terminated with a t-butyl ester. This compound is often used in bioconjugation and surface modification due to its ability to form stable linkages with thiol groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-pyridyldithio)-PEG2-t-butyl ester typically involves the reaction of 2-pyridyldithiol with PEG2-t-butyl ester under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified by column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-pyridyldithio)-PEG2-t-butyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The pyridyldithio group can participate in nucleophilic substitution reactions, where it reacts with nucleophiles such as thiols to form disulfide bonds.
Reduction Reactions: The disulfide bond in the pyridyldithio group can be reduced to form thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Oxidation Reactions: The thiol groups formed from reduction can be oxidized back to disulfides using mild oxidizing agents.
Common Reagents and Conditions
Nucleophiles: Thiols (e.g., cysteine, glutathione)
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Oxidizing Agents: Hydrogen peroxide, iodine
Major Products Formed
Disulfides: Formed from the reaction with thiols
Thiol Groups: Formed from the reduction of disulfides
Scientific Research Applications
(2-pyridyldithio)-PEG2-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and functionalized surfaces.
Biology: Employed in the modification of proteins and peptides for studying protein-protein interactions.
Medicine: Utilized in drug delivery systems to enhance the stability and solubility of therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of (2-pyridyldithio)-PEG2-t-butyl ester involves the formation of stable disulfide bonds with thiol groups. The pyridyldithio group reacts with thiols to form a disulfide linkage, which is stable under physiological conditions. This property makes it useful for bioconjugation and surface modification applications.
Comparison with Similar Compounds
Similar Compounds
N-succinimidyl 3-(2-pyridyldithio)propionate: Another compound used for bioconjugation, featuring a succinimidyl ester group.
Maleimide-PEG2-t-butyl ester: Similar in structure but contains a maleimide group instead of a pyridyldithio group.
Uniqueness
(2-pyridyldithio)-PEG2-t-butyl ester is unique due to its specific reactivity with thiol groups, allowing for the formation of stable disulfide bonds. This property distinguishes it from other bioconjugation reagents that may not form as stable linkages or may require different reaction conditions.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S2/c1-16(2,3)21-15(18)7-9-19-10-11-20-12-13-22-23-14-6-4-5-8-17-14/h4-6,8H,7,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTUEHOZCVWJPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCSSC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604878.png)






![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(2-ethyl-2H-tetraazol-5-yl)amine](/img/structure/B604886.png)
![N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604890.png)
![N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604891.png)
![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)
![2-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B604893.png)


